molecular formula C18H18N4O B2966861 2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one CAS No. 129663-89-4

2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one

Cat. No.: B2966861
CAS No.: 129663-89-4
M. Wt: 306.369
InChI Key: VNYIGGMFXJBHLM-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, starting from anthranilamide and an aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green and efficient synthetic routes, such as those involving visible light-induced condensation cyclization and graphene oxide catalysis, suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts such as fluorescein and graphene oxide .

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with varying substituents, which can exhibit different pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is unique due to its specific structure, which allows it to interact with PAK4 effectively. This interaction leads to significant antiproliferative activity, making it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYIGGMFXJBHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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